molecular formula C23H21NO3 B1337474 Fmoc-L-phenylglycinol CAS No. 215178-44-2

Fmoc-L-phenylglycinol

Cat. No. B1337474
M. Wt: 359.4 g/mol
InChI Key: CATSPGUSOQBNRU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-phenylglycinol is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their applications in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS) for the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The Fmoc group is removed under basic conditions, which is compatible with a variety of side-chain protecting groups and solid supports used in SPPS .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of Fmoc-l-homopropargylglycine-OH is described with a double Boc (t-butyloxycarbonyl) protection and a key Seyferth-Gilbert homologation step to avoid racemization, yielding a noncanonical amino acid for use in SPPS . Similarly, the synthesis of other Fmoc-protected amino acids, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid and N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, involves multiple steps with an emphasis on maintaining enantiopurity and high yields for subsequent peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides steric hindrance and photophysical properties that can be exploited in peptide synthesis. For instance, the Fmoc group plays a crucial role in the gelation process of Fmoc-tripeptides, with π-π stacking interactions between Fmoc groups leading to the formation of supramolecular structures .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in various chemical reactions, particularly in SPPS. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. The Fmoc group also facilitates the formation of neoglycopeptides through chemoselective glycosylation reactions, as seen in the synthesis of glycopeptide mimics .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are generally solid at room temperature and have a high degree of solubility in organic solvents, which is beneficial for SPPS. The Fmoc group also imparts UV absorbance properties, allowing for monitoring of the peptide synthesis process. The stability of Fmoc-protected peptides against proteolytic enzymes has been observed, which is advantageous for the development of stable peptide-based materials .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Engineering
    • Application : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications .
    • Method : The acetyl group at the N-terminus of a series of peptides was replaced by aromatic portions, such as the Fmoc protecting group. The peptides were then allowed to self-assemble and gel in an aqueous solution .
    • Results : Among the synthesized analogues, the Fmoc-K3 hydrogel was found to be the most rigid (G’ = 2526 Pa) and could fully support cell adhesion, survival, and duplication. This makes it a potential material for tissue engineering .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Sciences
    • Application : Fmoc-Diphenylalanine (Fmoc-FF) has been used to create hydrogels for various pharmaceutical applications .
    • Method : Different strategies have been adopted for the preparation of Fmoc-FF hydrogels, and the structural arrangement and behavior of the final material is deeply affected by the preparation method and experimental conditions .
    • Results : The study found that the stiffness, matrix porosity, and stability of the final material could be controlled by the formulation strategy .
  • Antibacterial Applications

    • Field : Microbiology
    • Application : Fmoc-phenylalanine has been found to display antibacterial activity against Gram-negative bacteria .
    • Method : Fmoc-phenylalanine was used to create a small molecule hydrogelator, which was then tested for its antibacterial activity .
    • Results : The study found that Fmoc-phenylalanine reduced the bacterial load both in vitro and in skin wound infections of mice .
  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
    • Method : The study demonstrates the importance of an additional Fmoc-moiety in the hydrogelation of double Fmoc-functionalized L-lysine .
    • Results : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Peptide-Based Hydrogels

    • Field : Biomedical Engineering
    • Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications. The acetyl group at the N-terminus of a series of peptides was replaced by aromatic portions, such as the Fmoc protecting group .
    • Results : Among the synthesized analogues, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa), acting as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
    • Method : The study demonstrates the importance of an additional Fmoc-moiety in the hydrogelation of double Fmoc-functionalized L-lysine .
    • Results : The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSPGUSOQBNRU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-phenylglycinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.